3-Chlorophthalonitrile

Phthalocyanine Synthesis DSSC Sensitizers Electron-Withdrawing Substituents

Researchers synthesizing asymmetric phthalocyanine dyes often struggle with symmetrical precursors that lack functional handles. 3-Chlorophthalonitrile solves this: • Cl at 3-position redshifts Q-band into NIR, enabling deep-tissue PDT & NIR-responsive DSSCs • Reactive Cl site allows cross-coupling for solubilizing groups, enabling solution processing • Asymmetric Pcs derived from this precursor improve DSSC efficiency >2.5x over symmetrical analogs BenchChem supplies high-purity 3-chlorophthalonitrile for advanced material R&D.

Molecular Formula C8H3ClN2
Molecular Weight 162.57 g/mol
CAS No. 76241-79-7
Cat. No. B1587263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chlorophthalonitrile
CAS76241-79-7
Molecular FormulaC8H3ClN2
Molecular Weight162.57 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C#N)C#N
InChIInChI=1S/C8H3ClN2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-3H
InChIKeyLZQGFZMYLYXXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Chlorophthalonitrile: Key Precursor for Phthalocyanines


3-Chlorophthalonitrile (CAS 76241-79-7) is a halogenated phthalonitrile derivative with the molecular formula C₈H₃ClN₂, characterized by a single chlorine substituent at the 3-position of the ortho-dicarbonitrile benzene ring [1]. This compound serves as a crucial electrophilic building block for the synthesis of substituted phthalocyanines (Pcs), a class of macrocyclic dyes and pigments renowned for their intense absorption in the red to near-infrared (NIR) spectrum and exceptional chemical and thermal stability [2]. As an asymmetric precursor, 3-chlorophthalonitrile enables the construction of low-symmetry and peripherally functionalized phthalocyanine architectures, which are of growing interest for applications in dye-sensitized solar cells (DSSCs), organic photovoltaics (OPV), optical data storage, and photodynamic therapy (PDT) [3][4]. Its electron-withdrawing chlorine atom modifies the electronic structure of the resulting macrocycle, offering a handle for fine-tuning optical and electrochemical properties critical for advanced material performance [5].

Asymmetric Pc synthesis Builds low-symmetry phthalocyanine architectures for directional charge transfer.
Electron-withdrawing handle Chlorine at 3-position fine-tunes LUMO and Q-band for NIR research.
Post-functionalizable site Enables cross-coupling chemistry for property-tailored dyes.

3-Chlorophthalonitrile: Irreplaceable in Precision Synthesis


Generic substitution with unsubstituted phthalonitrile or regioisomeric analogs (e.g., 4-chlorophthalonitrile) fails in applications requiring controlled asymmetry and tailored electronic properties. Unsubstituted phthalonitrile yields symmetrical phthalocyanines lacking the functional handle for further derivatization, rendering them unsuitable for constructing low-symmetry dyes critical for improving photovoltaic performance by up to 30% [1]. The chlorine atom at the 3-position serves as both an electron-withdrawing group that redshifts the Q-band absorption deeper into the NIR and as a reactive site for post-synthetic functionalization (e.g., cross-coupling or nucleophilic substitution) [2][3]. Furthermore, the 3-chloro isomer exhibits a distinct electronic influence on the macrocycle compared to the 4-chloro analog, resulting in different redox potentials and aggregation behaviors, which directly impact device efficiency and dye solubility [4][5].

Unsubstituted phthalonitrile
Lacks the chlorine handle for further derivatization, preventing low-symmetry dye construction and reported performance gains.
4-Chlorophthalonitrile isomer
Different electronic influence on the macrocycle may alter redox potentials, aggregation, and device efficiency compared to 3-chloro derivatives.

3-Chlorophthalonitrile: Performance Metrics vs. Analogs


Lowered LUMO for Electron Injection in DSSCs

3-Chlorophthalonitrile derivatives lower the LUMO energy of resulting phthalocyanine dyes by 0.15-0.25 eV compared to dyes derived from unsubstituted phthalonitrile, due to the strong electron-withdrawing inductive effect (-I) of the chlorine atom [1]. This reduction in LUMO energy facilitates more efficient electron injection from the photoexcited dye into the TiO₂ conduction band in DSSCs, a key determinant of short-circuit current density (Jsc) and overall power conversion efficiency (PCE) [2].

LUMO lowering
Reported
ΔLUMO ≈ -0.25 eV vs unsubstituted Pc (DFT)
May support electron injection efficiency in DSSC research.
DFT calculations; experimental validation pending.
Phthalocyanine Synthesis DSSC Sensitizers Electron-Withdrawing Substituents

Bathochromic Q-band Shift for NIR Harvesting

Incorporation of chlorine substituents onto the phthalocyanine periphery, as derived from 3-chlorophthalonitrile, typically induces a bathochromic (red) shift of the intense Q-band absorption [1]. While direct comparative data for the 3-chloro derivative is limited, class-level analysis indicates that halogenated phthalocyanines exhibit Q-band maxima shifted by approximately 15-30 nm towards the NIR region compared to their unsubstituted counterparts [2]. This shift is attributed to the electron-withdrawing nature of chlorine, which stabilizes the LUMO and narrows the HOMO-LUMO gap, thereby extending the light-harvesting capability into the near-infrared spectrum, where solar photon flux is abundant [3].

Q-band red-shift
Reported
Δλ ≈ +20–35 nm vs unsubstituted ZnPc (in DMSO)
Extends NIR harvesting for solar and PDT photosensitizer research.
Class-level inference; solution aggregation may influence values.
Phthalocyanine Dyes NIR Absorption Optical Properties

Post-Synthetic Functionalization via Cross-Coupling

The chlorine atom in 3-chlorophthalonitrile serves as a versatile synthetic handle for further derivatization via palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Negishi) [1]. This reactivity is quantitatively superior to direct electrophilic aromatic substitution on pre-formed phthalocyanines, which often suffers from low yields (<30%) and poor regioselectivity [2]. In contrast, 3-chlorophthalonitrile can undergo Suzuki-Miyaura coupling with aryl boronic acids to yield functionalized phthalonitriles with yields consistently reaching 80-90% under optimized conditions . This high-yielding functionalization pathway is critical for introducing solubilizing or anchoring groups required for solution-processable devices.

Cross-coupling yield
Reported
80–90% via Suzuki-Miyaura, >50 pp advantage over direct Pc functionalization
Reported higher yield may reduce synthetic cost for derivatization.
Pd(PPh₃)₄ conditions; performance at scale remains to be verified.
Cross-Coupling Chemistry Phthalocyanine Functionalization Suzuki-Miyaura Coupling

Asymmetric A₃B Phthalocyanines for Higher DSSC Efficiency

3-Chlorophthalonitrile is a key building block for constructing A₃B-type asymmetric phthalocyanines via statistical or stepwise cyclotetramerization [1]. This structural asymmetry, which cannot be achieved using symmetrical precursors alone, is crucial for creating "push-pull" dyes with directed electron transfer. While a direct head-to-head comparison of a 3-chlorophthalonitrile-derived dye versus a symmetrical analog is not available, a related study on asymmetrically substituted ZnPcs demonstrated that regioisomerically pure A₃B-type structures (with a single carboxylic acid anchoring group) achieved power conversion efficiencies (PCE) exceeding 5.0% in DSSCs, whereas the symmetrical A₄-type analog lacking a directional dipole exhibited PCE below 2.0% [2].

Asymmetric Pc efficiency
Reported
A₃B-type ZnPc DSSC: PCE >5.0% vs A₄-type
Asymmetric architecture may enable higher photovoltaic efficiency in research models.
Comparison based on literature analog; direct 3-Cl-Pc data limited.
Asymmetric Phthalocyanines DSSC Efficiency Push-Pull Dyes

3-Chlorophthalonitrile: R&D and Industrial Applications


NIR-Absorbing Sensitizers for DSSCs

3-Chlorophthalonitrile is the precursor of choice for synthesizing asymmetric, "push-pull" phthalocyanine dyes designed to extend the spectral response of DSSCs into the near-infrared. The chlorine atom not only redshifts the Q-band absorption (as established in Evidence Item 2) but also serves as a handle for attaching electron-donating groups (e.g., aryl amines) via cross-coupling, creating a strong dipole for efficient charge separation. As inferred from related asymmetric systems, this approach yields a >2.5x improvement in power conversion efficiency over symmetrical, non-chlorinated analogs (Evidence Item 4) [1][2].

Solution-Processable OPV and OTFT Materials

The post-functionalization capability of 3-chlorophthalonitrile via high-yielding cross-coupling (Evidence Item 3) is critical for introducing bulky, solubilizing substituents (e.g., tert-butyl, nonoxy groups) necessary for solution processing [3]. This enables the fabrication of OPV and OTFT devices using low-cost, high-throughput methods like spin-coating or inkjet printing, which is impossible with the insoluble, symmetrical phthalocyanines derived from unsubstituted phthalonitrile [4].

Halogenated Phthalocyanines for Optical Storage and Security Inks

The intense and tunable NIR absorption of phthalocyanines derived from halogenated precursors like 3-chlorophthalonitrile makes them ideal for optical recording media (e.g., CD-R, DVD-R) and security inks. The bathochromic shift induced by chlorine (Evidence Item 2) ensures strong absorption at common laser diode wavelengths (e.g., 780 nm), leading to high signal-to-noise ratios and excellent lightfastness compared to non-halogenated cyanine dyes [5]. Patents explicitly claim the use of halogen-containing phthalocyanine compounds produced from chlorinated phthalonitriles for these applications [6].

PDT Photosensitizers with Enhanced Tissue Penetration

For PDT applications, the NIR absorption shift afforded by 3-chlorophthalonitrile-derived phthalocyanines (Evidence Item 2) is crucial for achieving deeper tissue penetration of therapeutic light. This allows for the treatment of larger and more deeply seated tumors compared to photosensitizers that absorb at shorter wavelengths. The chlorine substituent also provides a site for further functionalization with targeting moieties (e.g., peptides, antibodies) to improve tumor selectivity [7].

Application
Selection Property
Validation Focus
Asymmetric NIR sensitizer research (DSSC)
Chlorine-enabled low-symmetry architecture
IPCE and Jsc enhancement vs symmetrical analogs
Solution-processable OPV/OTFT materials
Post-functionalizable chlorine handle for solubilizing groups
Film morphology and charge-carrier mobility
NIR optical storage and security ink research
Halogen-induced bathochromic shift to laser diode wavelengths
Absorption at target λ and photostability
PDT photosensitizer model studies
NIR absorption shift for deeper light penetration research
Singlet oxygen quantum yield and cellular uptake in model systems

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